molecular formula C17H14FN3O4S B3006885 2-(benzylsulfonyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 923502-33-4

2-(benzylsulfonyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B3006885
CAS No.: 923502-33-4
M. Wt: 375.37
InChI Key: BNUGKFFJIDJCEZ-UHFFFAOYSA-N
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Description

2-(benzylsulfonyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzylsulfonyl group, a fluorophenyl group, and an oxadiazole ring, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfonyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazine derivatives with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions, where a fluorine-containing aromatic compound reacts with a suitable nucleophile.

    Attachment of the Benzylsulfonyl Group: The benzylsulfonyl group can be introduced via sulfonylation reactions, where a benzylsulfonyl chloride reacts with an amine or other nucleophilic species.

    Final Coupling Step: The final step involves coupling the synthesized intermediates to form the target compound, typically using amide bond formation reactions under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfonyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or the oxadiazole ring to a more reduced form.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the oxadiazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(benzylsulfonyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition, protein-ligand interactions, and cellular assays.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(benzylsulfonyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, thereby modulating the activity of the target protein. The pathways involved can include inhibition of enzymatic activity, alteration of signal transduction pathways, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(benzylsulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide: Similar structure but lacks the fluorine atom, which can affect its reactivity and binding properties.

    2-(methylsulfonyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide: Similar structure but with a methylsulfonyl group instead of a benzylsulfonyl group, which can influence its chemical and biological properties.

Uniqueness

The presence of the benzylsulfonyl group and the fluorophenyl group in 2-(benzylsulfonyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets

Properties

IUPAC Name

2-benzylsulfonyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O4S/c18-14-8-6-13(7-9-14)16-20-21-17(25-16)19-15(22)11-26(23,24)10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUGKFFJIDJCEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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